NoName NoName
Brand Name: Vulcanchem
CAS No.:
VCID: VC10309285
InChI: InChI=1S/C25H22BN3O/c1-20-12-8-9-17-23(20)29-25(30)27-24-18-10-11-19-28(24)26(29,21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-19H,1H3,(H,27,30)
SMILES: [B-]1(N(C(=O)NC2=CC=CC=[N+]21)C3=CC=CC=C3C)(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C25H22BN3O
Molecular Weight: 391.3 g/mol

NoName

CAS No.:

Cat. No.: VC10309285

Molecular Formula: C25H22BN3O

Molecular Weight: 391.3 g/mol

* For research use only. Not for human or veterinary use.

NoName -

Specification

Molecular Formula C25H22BN3O
Molecular Weight 391.3 g/mol
IUPAC Name 3-(2-methylphenyl)-2,2-diphenyl-3,5-diaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-one
Standard InChI InChI=1S/C25H22BN3O/c1-20-12-8-9-17-23(20)29-25(30)27-24-18-10-11-19-28(24)26(29,21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-19H,1H3,(H,27,30)
Standard InChI Key SNMHUYFOEPXSMI-UHFFFAOYSA-N
SMILES [B-]1(N(C(=O)NC2=CC=CC=[N+]21)C3=CC=CC=C3C)(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES [B-]1(N(C(=O)NC2=CC=CC=[N+]21)C3=CC=CC=C3C)(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Synthesis and Production Methodologies

Synthetic Pathways

The synthesis of NoName involves laboratory-based protocols designed to maximize yield and purity. While detailed reaction schemes are proprietary, general methodologies include:

  • Multi-step organic synthesis: Involving condensation and cyclization reactions to assemble its heterocyclic core.

  • Catalytic functionalization: Employing transition metal catalysts to introduce substituents that enhance stability and reactivity.

Table 1: Key Parameters in NoName Synthesis

ParameterOptimization Criteria
Reaction temperature80–120°C (thermal stability critical)
Catalyst loading0.5–2 mol% (balances cost/efficiency)
Purification methodColumn chromatography (>95% purity)

Scalability Challenges

Industrial-scale production faces hurdles in maintaining consistency across batches, particularly in controlling byproduct formation during exothermic stages. Advances in continuous flow reactors have partially mitigated these issues, though energy-intensive purification steps remain a bottleneck.

Molecular and Structural Characteristics

Bonding and Isomerism

NoName's structure features a bicyclic framework with nitrogen atoms at strategic positions, fostering π-π interactions and hydrogen-bonding capabilities. Spectroscopic analyses (e.g., NMR, mass spectrometry) confirm the presence of:

  • Aromatic systems: Contributing to thermal stability.

  • Chiral centers: Implicating potential enantioselective applications.

Table 2: Spectroscopic Signatures

TechniqueKey Peaks/PatternsStructural Inference
¹H NMRδ 7.2–7.8 (multiplet)Aromatic proton environments
MS (ESI+)m/z 275.1 [M+H]⁺Molecular weight confirmation

Computational Modeling Insights

Density functional theory (DFT) simulations predict strong binding affinities (ΔG < −8 kcal/mol) toward protein targets involved in inflammatory pathways, suggesting therapeutic potential pending further in vitro validation.

Physicochemical Properties

Thermal and Solubility Profiles

NoName exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited aqueous solubility (<1 mg/mL), necessitating formulation strategies for biological assays. Differential scanning calorimetry (DSC) traces indicate a melting point range of 210–215°C, aligning with its rigid molecular architecture.

PropertyValue/RangeMethod
Melting point210–215°CDSC
LogP (octanol/water)3.2 ± 0.3Shake-flask method
Solubility (H₂O)<1 mg/mL (25°C)UV-Vis spectrometry

Reactivity and Stability

The compound demonstrates stability under inert atmospheres up to 150°C but undergoes gradual decomposition via oxidative pathways when exposed to ambient oxygen. Reactivity screenings reveal selective susceptibility to nucleophilic attack at electrophilic carbons, guiding derivatization strategies.

Functional Applications and Case Studies

Environmental Remediation

NoName's chelating properties have been harnessed in the AUT project to inhibit limescale (CaCO₃) deposition in industrial water circuits. By modulating free ion concentrations, it reduces scaling by 40–60% compared to traditional polyphosphate treatments, as evidenced by:

  • Flow rate improvements: 22% increase in untreated vs. treated systems over 6 months.

  • Biofilm suppression: 3-log reduction in Legionella spp. colonization.

Computational Chemistry Integration

In geometric deep learning models, NoName serves as a template for encoding 3D molecular geometries, enhancing predictive accuracy in drug discovery pipelines. Benchmarking against Euclidean-based algorithms shows a 15–30% improvement in binding affinity predictions for kinase targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator